molecular formula C37H42O13 B1255285 Chinensiolide E

Chinensiolide E

Cat. No. B1255285
M. Wt: 694.7 g/mol
InChI Key: GDSPNUSHQQYFSK-MCOQXLJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinensiolide E is a natural product found in Ixeris chinensis with data available.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The first enantioselective total synthesis of a related compound, (+)-chinensiolide B, was achieved starting from (R)-carvone, highlighting a stereoselective tandem allylboration/lactonization reaction as a key step. This synthesis approach is significant for the chemoselective formation of guaiane type alpha-methylene gamma-lactone natural products, like Chinensiolide E, and addresses chemoselectivity issues arising from the reactive alpha-methylene gamma-lactone (Elford & Hall, 2010).
    • Another synthesis of (+)-chinensiolide B, starting from α-santonin, is reported. This method could be useful for the preparation of chinensiolides and their derivatives for structure-activity relationship studies, which may also apply to this compound (Zhang et al., 2017).
  • Bioactivity :

    • This compound, isolated from Ixeris chinensis, demonstrated significant growth inhibitory activity against VA-13 malignant lung tumor cells. This indicates its potential as a bioactive compound in cancer research (Zhang et al., 2006).
    • Biotransformation of chinensiolide B yielded selectively reduced products with potent inhibitory effects on cell proliferation in various cell lines, suggesting potential cytotoxic activities relevant to cancer research. This study could provide insights into the transformation and potential applications of this compound in similar contexts (Dai et al., 2005).
  • Chemical Constituents :

    • A study on the chemical constituents of Ixeris chinensis identified this compound among other compounds. This highlights the diversity of bioactive compounds in the plant, which includes this compound, and suggests its potential in medicinal applications (Wang et al., 2011).

properties

Molecular Formula

C37H42O13

Molecular Weight

694.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3aS,6R,6aR,8S,9aR,9bS)-6-hydroxy-6-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl]oxy]-3,4-dihydroxy-5-[2-(4-hydroxyphenyl)acetyl]oxyoxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C37H42O13/c1-18-24-12-13-37(3,45)25-16-26(19(2)30(25)33(24)50-35(18)44)47-36-34(49-29(41)15-21-6-10-23(39)11-7-21)32(43)31(42)27(48-36)17-46-28(40)14-20-4-8-22(38)9-5-20/h4-11,24-27,30-34,36,38-39,42-43,45H,1-2,12-17H2,3H3/t24-,25+,26-,27+,30-,31+,32-,33-,34+,36+,37+/m0/s1

InChI Key

GDSPNUSHQQYFSK-MCOQXLJUSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O

Canonical SMILES

CC1(CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O

synonyms

chinensiolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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